![molecular formula C24H25N5O3S B2800419 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1219424-96-0](/img/no-structure.png)
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
TRPC Channel Modulation
- PPZ2 , a derivative of this compound, selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . These channels play essential roles in cellular calcium signaling, and their modulation has implications in various physiological processes, including smooth muscle contraction and neuronal function.
Neurite Growth and Neuroprotection
- PPZ2 has been shown to induce BDNF-like neurite growth and provide neuroprotection in cultured neurons . This property suggests potential therapeutic applications in neurodegenerative diseases or nerve injury repair.
Cytotoxic Activity
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, which include this compound, were screened for in vitro cytotoxic activity against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells) . Investigating its cytotoxic effects could lead to novel anticancer drug development.
Cell Cycle Regulation
- In studies, compound 8d (a related derivative) inhibited cell migration and invasion in A549 lung cancer cells . Understanding its impact on cell cycle regulation may provide insights into cancer therapy.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The binding affinity of the compound to these receptors is in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2-methoxyphenyl)piperazine followed by cyclization with isatoic anhydride and thionation with Lawesson's reagent.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(2-methoxyphenyl)piperazine", "isatoic anhydride", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 2-(2-methoxyphenyl)piperazin-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of a base such as triethylamine to form the intermediate 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Step 3: Thionation of the intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS RN |
1219424-96-0 |
Molecular Formula |
C24H25N5O3S |
Molecular Weight |
463.56 |
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C24H25N5O3S/c1-32-20-9-5-4-8-19(20)27-12-14-28(15-13-27)21(30)11-10-18-23(31)29-22(25-18)16-6-2-3-7-17(16)26-24(29)33/h2-9,18,25H,10-15H2,1H3 |
InChI Key |
XUPJSPHMDSEBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)
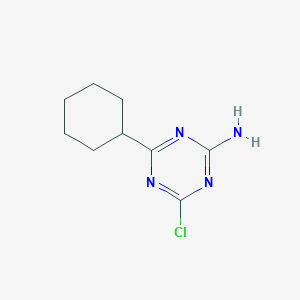
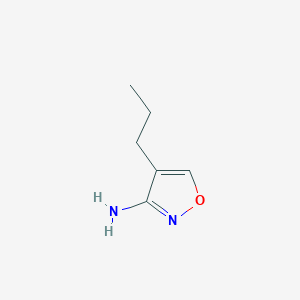
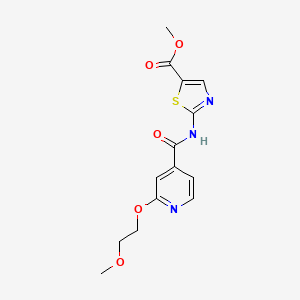
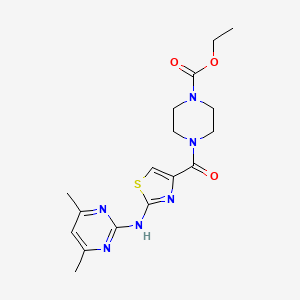


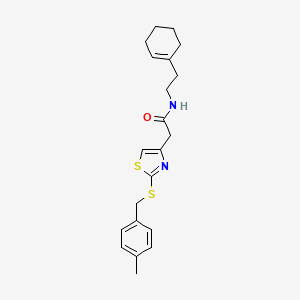
![2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2800353.png)
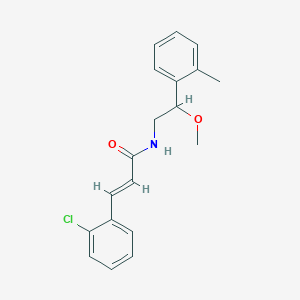

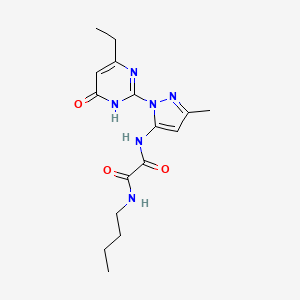
![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)